N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Description
Properties
CAS No. |
1207011-05-9 |
|---|---|
Molecular Formula |
C22H17ClN6O2S |
Molecular Weight |
464.93 |
IUPAC Name |
N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN6O2S/c1-31-15-8-6-14(7-9-15)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
OQYOJADEWXHDHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide is a complex organic compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl moiety and a methoxyphenyl group linked through a sulfanyl bridge to an acetamide functional group. The structural complexity suggests potential interactions with various biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O2S |
| Molecular Weight | 426.90 g/mol |
| CAS Number | 1207056-72-1 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to this compound. For instance:
- Activity Against Human Adenovirus (HAdV) : Compounds similar in structure exhibited significant antiviral activity against HAdV with selectivity indexes exceeding 100 and low cytotoxicity levels (IC50 values in the low micromolar range) . This suggests that modifications to the chlorophenyl or methoxyphenyl groups could enhance efficacy.
Antimicrobial Activity
The compound's derivatives have shown promising results in antimicrobial assays:
- Inhibition of Bacterial Growth : Studies indicate that certain derivatives display moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . This highlights the potential for further development as an antibacterial agent.
Mechanistic Insights
The mechanism of action for related compounds has been explored through various studies:
- Targeting Viral Replication : Some analogues were found to interfere with the DNA replication processes of viruses . This mechanism could be pivotal in developing new antiviral therapies.
Case Study 1: Antiviral Efficacy
A study conducted on a series of chlorophenyl derivatives demonstrated that compound variations significantly influenced their efficacy against HAdV. The most effective derivative achieved an IC50 of 0.27 μM with a CC50 of 156.8 μM in cytotoxicity tests .
Case Study 2: Antibacterial Screening
Another research effort focused on the antibacterial properties of sulfanyl-acetamides revealed that compounds with similar structures exhibited strong urease inhibition and moderate antibacterial activity against various pathogens .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, synthesis strategies, and inferred biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Core Heterocycles : The target compound’s pentazatricyclic core is more nitrogen-rich than thiadiazole () or pyrimidine-based systems (), which may influence electronic properties and hydrogen-bonding capacity.
- Sulfanyl-Acetamide Side Chain: Common across analogs, facilitating thioether bond formation critical for stability and target engagement .
Analytical Characterization
- NMR Spectroscopy : Substituent-induced chemical shift variations (e.g., 4-methoxyphenyl vs. chlorophenyl) are detectable in regions corresponding to aromatic protons (δ 6.5–8.0 ppm) and acetamide carbonyls (δ ~170 ppm) .
- Mass Spectrometry : High-resolution LC-MS/MS data (as in ) can differentiate structural isomers via fragmentation patterns, such as cleavage at the sulfanyl bond or heterocyclic ring opening .
- Crystallography : SHELXL-based refinement () is critical for resolving the target compound’s complex tricyclic geometry, particularly bond angles and torsional strain in the pentazatricyclo system .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The pentazatricyclo core necessitates a multi-step synthesis involving cyclization, sulfonation, and amidation. Retrosynthetic decomposition identifies three critical intermediates:
- 4-Methoxyphenyl-substituted pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-thiol (Intermediate A).
- N-(2-Chlorophenyl)-2-chloroacetamide (Intermediate B).
- Sulfanyl linkage precursor for coupling Intermediate A and B.
Key challenges include regioselective cyclization of the pentazatricyclo system and preventing hydrolysis of the sulfanyl group during amidation.
Synthetic Routes and Methodological Variations
Cyclocondensation for Pentazatricyclo Core Formation
The pentazatricyclo framework is constructed via a [3+2] cycloaddition between a 4-methoxyphenyl-substituted diazepine and a nitrile oxide. Reaction conditions involve:
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Catalyst : Triethylamine (1.2 equiv) at 0–5°C.
- Time : 12–18 hours under nitrogen atmosphere.
Yield : 68–72% after recrystallization from ethanol.
Table 1: Cyclocondensation Optimization
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | Maximizes regioselectivity |
| Solvent Polarity | THF vs. DMF | DMF | Enhances solubility of intermediates |
| Catalyst Loading | 0.8–1.5 equiv | 1.2 equiv | Balances rate vs. side reactions |
Sulfanyl Group Introduction via Thiol-Disulfide Exchange
Intermediate A is functionalized with a sulfanyl group using di-tert-butyl disulfide in the presence of AIBN (azobisisobutyronitrile) as a radical initiator:
- Conditions : Toluene, reflux (110°C), 6 hours.
- Workup : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Critical Note : Exclusion of moisture is essential to prevent oxidation to sulfonic acid.
Amidation with N-(2-Chlorophenyl)-2-Chloroacetamide
Intermediate B is prepared by reacting 2-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) with pyridine as a base. Subsequent coupling with Intermediate A employs:
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
- Solvent : Anhydrous DCM at 25°C for 24 hours.
- Yield : 58–63% after purification via preparative HPLC.
Table 2: Amidation Efficiency Across Solvents
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 24 | 63 |
| THF | 7.52 | 36 | 49 |
| Acetonitrile | 37.5 | 18 | 55 |
Process Intensification and Continuous Flow Synthesis
Recent advances demonstrate the feasibility of continuous flow systems for high-throughput synthesis:
- Hydroxylation-Imination Cascade : A tubular reactor with immobilized TiO₂ catalyst enables 85% conversion at 120°C and 15 bar pressure.
- Residence Time : 8 minutes vs. 12 hours in batch mode.
Advantages : Reduced byproduct formation (<5%) and scalability to gram-scale production.
Analytical Validation and Quality Control
Critical quality attributes (CQAs) for the final compound include:
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during pentazatricyclo formation lead to regioisomeric byproducts. Computational modeling (DFT at B3LYP/6-31G*) identifies transition state energies favoring the desired product by 2.3 kcal/mol.
Sulfanyl Group Hydrolysis
Lyophilization of intermediates under acidic conditions (pH 4.5) reduces hydrolysis rates by 40% compared to neutral storage.
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction parameters influence yield and purity?
The synthesis involves multi-step routes, typically starting with the assembly of the tricyclic core followed by functionalization. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Tricyclic core construction : Cyclocondensation of heterocyclic precursors (e.g., triazines or pyrimidines) under reflux in polar aprotic solvents like DMSO or DMF . Critical parameters :
- Temperature control (±2°C) to avoid side reactions.
- Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics .
- Purification via column chromatography or HPLC to isolate intermediates .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tricyclic system and substituent positions (e.g., methoxyphenyl and chlorophenyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
- X-ray crystallography (if crystals are obtainable): Resolves ambiguities in stereochemistry .
Q. What preliminary biological activities have been reported, and how are these assays designed?
Initial studies report:
- Antimicrobial activity : Tested against Staphylococcus aureus via broth microdilution (MIC = 8–16 µg/mL) .
- Anticancer potential : In vitro cytotoxicity assays (e.g., MTT on MCF-7 cells, IC₅₀ ~10 µM) . Assay design :
- Dose-response curves with triplicate technical replicates.
- Controls include untreated cells and reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Compound purity : Impurities >5% skew results; validate with HPLC and orthogonal methods (e.g., LC-MS) .
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform dissolution .
Q. What strategies optimize the compound’s reactivity in derivatization reactions?
- Sulfanyl group functionalization : Perform nucleophilic substitutions (e.g., alkylation) in anhydrous DMF with NaH as a base .
- Tricyclic core modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for cross-coupling reactions .
- Reaction monitoring : Use real-time FTIR or in situ NMR to track intermediates .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Key SAR insights:
- Chlorophenyl group : Essential for target binding; replacing Cl with F reduces activity by ~50% .
- Methoxyphenyl moiety : Modifying the OCH₃ position (para → meta) decreases solubility but increases membrane permeability .
- Sulfanyl linker : Replacing S with O or NH reduces metabolic stability . Design approach : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like topoisomerase II .
Q. What computational methods predict metabolic stability and toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate logP (~3.2), CYP450 inhibition (high risk for CYP3A4), and bioavailability (30–40%) .
- Metabolic pathways : Simulate phase I oxidation (via CYP2D6) and phase II glucuronidation using Schrödinger’s Metabolism Module .
- Toxicity : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of synthesis?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings or CuI for Ullmann reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with improved yields (60% → 85%) .
- Byproduct analysis : Use GC-MS to identify and suppress side products (e.g., dimerization) .
Q. What experimental and computational approaches validate target engagement in biological systems?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to purified enzymes .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates .
- CRISPR knockouts : Silence putative targets (e.g., HDACs) to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
